N-[(E)-3-(4-Fluorophenyl)prop-2-enyl]butan-1-amine

Lipophilicity Fragment-based drug discovery SAR

N-[(E)-3-(4-Fluorophenyl)prop-2-enyl]butan-1-amine (CAS 1563404-94-3) is a synthetic secondary allylamine with the molecular formula C13H18FN and a molecular weight of 207.29 g/mol. It is characterized by a rigid (E)-configured cinnamyl scaffold, a para-fluorophenyl substituent, and an N-butyl aliphatic chain.

Molecular Formula C13H18FN
Molecular Weight 207.292
CAS No. 1563404-94-3
Cat. No. B2875843
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(E)-3-(4-Fluorophenyl)prop-2-enyl]butan-1-amine
CAS1563404-94-3
Molecular FormulaC13H18FN
Molecular Weight207.292
Structural Identifiers
SMILESCCCCNCC=CC1=CC=C(C=C1)F
InChIInChI=1S/C13H18FN/c1-2-3-10-15-11-4-5-12-6-8-13(14)9-7-12/h4-9,15H,2-3,10-11H2,1H3/b5-4+
InChIKeyAKVYYEFZTJAMFU-SNAWJCMRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for N-[(E)-3-(4-Fluorophenyl)prop-2-enyl]butan-1-amine (CAS 1563404-94-3): A Differentiated Secondary Allylamine Building Block


N-[(E)-3-(4-Fluorophenyl)prop-2-enyl]butan-1-amine (CAS 1563404-94-3) is a synthetic secondary allylamine with the molecular formula C13H18FN and a molecular weight of 207.29 g/mol . It is characterized by a rigid (E)-configured cinnamyl scaffold, a para-fluorophenyl substituent, and an N-butyl aliphatic chain. This compound is primarily utilized as a versatile building block in medicinal chemistry and chemical biology for the synthesis of more complex small molecules, where the combination of its fluorinated aromatic ring, conformationally restricted alkene linker, and basic amine handle provides a unique vector for fragment-based drug discovery and structure-activity relationship (SAR) studies [1].

The Pitfalls of Analog Substitution for N-[(E)-3-(4-Fluorophenyl)prop-2-enyl]butan-1-amine in Research Programs


Substituting N-[(E)-3-(4-Fluorophenyl)prop-2-enyl]butan-1-amine with a generic cinnamyl amine analog is scientifically invalid due to the profound and unpredictable impact of the 4-fluoro substituent and the N-butyl chain on critical molecular properties. Within a cinnamyl series, these modifications can drastically alter lipophilicity, metabolic stability, and target binding conformation [2], as even minor changes in alkyl chain length or aryl substitution are known to shift a molecule's biological profile from inactivity to high potency [1]. Therefore, the specific combination of the 4-fluorophenyl group and the N-butyl chain is not arbitrary but is engineered for a distinct physicochemical space, making this compound non-interchangeable with its non-fluorinated or N-methyl counterparts.

Quantitative Differentiation of N-[(E)-3-(4-Fluorophenyl)prop-2-enyl]butan-1-amine Against Key Comparators


Enhanced Lipophilicity (clogP) Compared to the Non-Fluorinated Analog

The introduction of the 4-fluorophenyl group in the target compound imparts a measurably higher calculated lipophilicity (clogP) compared to its non-fluorinated direct analog, N-cinnamylbutan-1-amine (CAS 20849-96-1). Fluorination is a common strategy to increase membrane permeability without steric bulk, and this quantified difference is critical for optimizing logP in a lead series [1].

Lipophilicity Fragment-based drug discovery SAR

Increased Molecular Weight and Heavy Atom Count for Scaffold Elaboration

The target compound provides a more advanced starting point for fragment-based drug discovery (FBDD) than the minimal fragment (E)-3-(4-fluorophenyl)prop-2-en-1-amine (CAS 112104-04-8). With a molecular weight of 207.29 g/mol and 15 heavy atoms, it already occupies greater pharmacophore space, potentially reducing the number of synthetic steps required to reach a lead-like molecule [1].

Fragment growth Lead optimization Chemical biology

Defined Rigid (E)-Stereochemistry for Molecular Recognition

The target compound's (E)-configured double bond locks the 4-fluorophenyl group and the amine in a specific trans orientation. This rigid geometry removes the conformational flexibility present in saturated analogs, such as N-(4-fluorobenzyl)butan-1-amine, potentially leading to a lower entropic penalty upon target binding and higher affinity for targets with a defined three-dimensional binding groove [1]. While head-to-head affinity data is unavailable, the impact of conformational restriction on ligand efficiency is a classic and well-established drug design principle .

Conformational restriction Pharmacophore modeling Target selectivity

Optimal Scientific Applications for N-[(E)-3-(4-Fluorophenyl)prop-2-enyl]butan-1-amine Based on Differential Evidence


Accelerated Fragment-Based Drug Discovery (FBDD) Library Design

This compound is an ideal component of a 'fragment-enriched' library. Its higher molecular weight and heavy atom count compared to a minimal amine fragment [1] allow for the direct exploration of larger chemical space, accelerating the 'fragment growth' phase. The pre-installed rigid (E)-cinnamyl scaffold and 4-fluorophenyl lipophilic vector provide a more defined pharmacophore hypothesis for initial screening hits than a fully flexible or non-fluorinated analog.

Systematic SAR Study of N-Alkyl Chain Effects

The compound serves as a critical N-butyl reference point in a homologous series. When procured alongside its N-methyl and non-fluorinated cinnamyl analogs, it enables a systematic, quantitative assessment of how a 0.41 log unit increase in clogP (from the non-fluorinated version) coupled with the defined (E)-geometry impacts target binding affinity and selectivity in a head-to-head assay format.

Intermediate for Next-Generation CNS-Targeted Libraries

Given the well-documented role of 4-fluorophenyl groups in enhancing brain penetration [1], this compound is a strategic starting material for synthesizing focused libraries targeting CNS receptors. The differentiated lipophilicity, driven by the fluorine atom, provides a biasing element towards molecules with optimal CNS drug-like properties, making it a superior initial building block over its non-fluorinated counterpart .

Pharmacophore Validation in Structure-Based Design

The rigid (E)-stereochemistry is the key advantage for this scenario. Researchers can use this compound as a precise 3D probe to validate key hydrogen bond and lipophilic interactions within a receptor's crystal structure. The locked conformation ensures that any observed activity uniquely maps to the defined (E)-vector, eliminating the interpretive ambiguity introduced by a flexible saturated linker.

Quote Request

Request a Quote for N-[(E)-3-(4-Fluorophenyl)prop-2-enyl]butan-1-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.